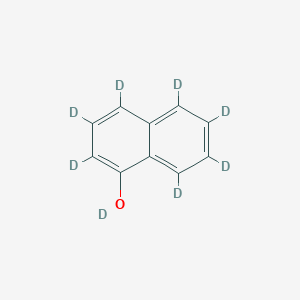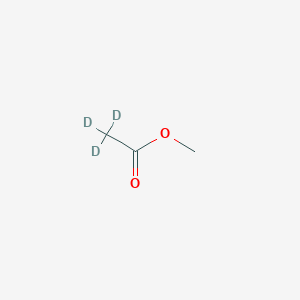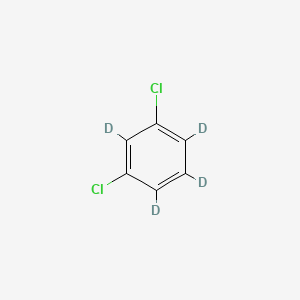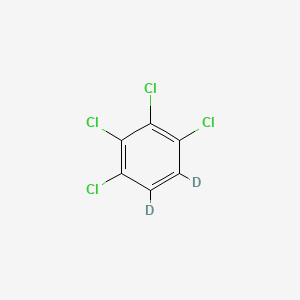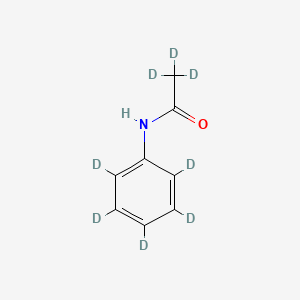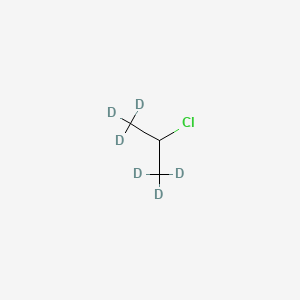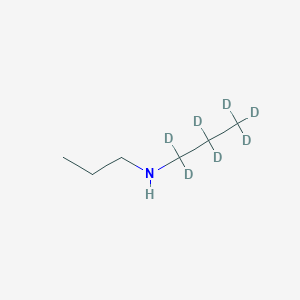
DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alzheimer's Disease Treatment
- Context : DI-N-Propyl-1,1,2,2,3,3,3-D7-amine analogs have been explored for therapeutic applications in Alzheimer's disease.
- Application : N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, a related compound, was developed for clinical trials based on its biological activity, including cholinomimetic properties and enhancement of adrenergic mechanisms. This suggests potential utility in Alzheimer's disease treatment (Klein et al., 1996).
Photopolymerization in Dental Restorations
- Context : DI-N-Propyl-1,1,2,2,3,3,3-D7-amine derivatives have applications in the field of dental materials.
- Application : N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, a similar compound, was synthesized for use in dental resin systems, demonstrating its potential in improving dental restorative materials (Nie & Bowman, 2002).
Domino Reactions in Organic Synthesis
- Context : Compounds structurally related to DI-N-Propyl-1,1,2,2,3,3,3-D7-amine are used in organic synthesis.
- Application : These compounds play a role in domino reactions, such as the synthesis of N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines. Such reactions are significant in creating complex organic structures (Cui et al., 2007).
Synthesis of Propargylic Amines
- Context : Propargylic amines, which are important in pharmaceuticals, can be synthesized using methods related to DI-N-Propyl-1,1,2,2,3,3,3-D7-amine.
- Application : Techniques involving the transformation of aziridines into propargylic amines illustrate the utility of such compounds in creating biologically active molecules (D’hooghe et al., 2004).
Bioconjugation and Amide Formation
- Context : Understanding the mechanism of amide formation is critical in biochemical research.
- Application : Studies on amide formation involving compounds like DI-N-Propyl-1,1,2,2,3,3,3-D7-amine contribute to the knowledge of bioconjugation processes, essential in developing novel biomaterials and drug delivery systems (Nakajima & Ikada, 1995).
Propriétés
IUPAC Name |
1,1,2,2,3,3,3-heptadeuterio-N-propylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3/i1D3,3D2,5D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHWNAOGRSTTBQ-HJHJEWFGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






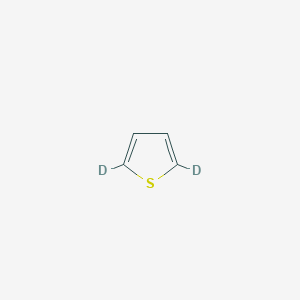
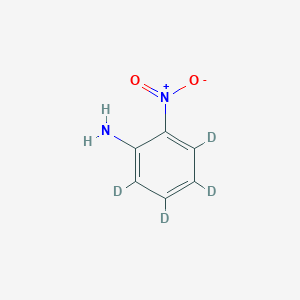
![1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene](/img/structure/B3044118.png)
